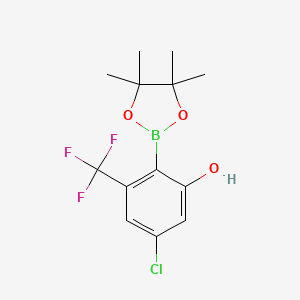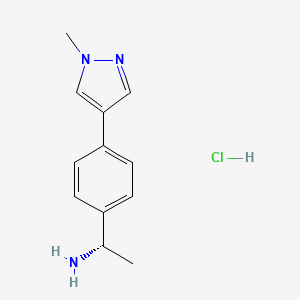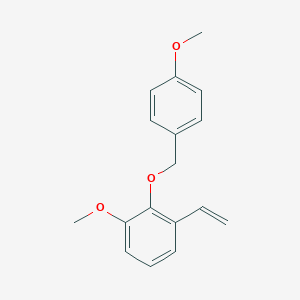
O-(2-(4-Bromo-3-fluorophenoxy)ethyl)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(2-(4-Bromo-3-fluorophenoxy)ethyl)hydroxylamine is a chemical compound that features a hydroxylamine group bonded to a phenoxyethyl moiety, which is further substituted with bromine and fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-(4-Bromo-3-fluorophenoxy)ethyl)hydroxylamine typically involves the O-alkylation of hydroxylamines. One common method includes the reaction of ethyl acetohydroximate with aryl chlorides, bromides, and iodides in the presence of a palladium catalyst . This reaction offers short reaction times and a broad substrate scope, making it an efficient route for the preparation of O-arylhydroxylamines.
Industrial Production Methods
Industrial production of hydroxylamines, including this compound, often involves the reduction of nitric acid or nitric oxide using various reductants. A recent advancement in this field is the plasma-electrochemical cascade pathway, which synthesizes hydroxylamine directly from ambient air and water under mild conditions . This method is environmentally friendly and offers high yields.
Analyse Des Réactions Chimiques
Types of Reactions
O-(2-(4-Bromo-3-fluorophenoxy)ethyl)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the halogen atoms.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenoxyethyl derivatives.
Applications De Recherche Scientifique
O-(2-(4-Bromo-3-fluorophenoxy)ethyl)hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive hydroxylamine group.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of O-(2-(4-Bromo-3-fluorophenoxy)ethyl)hydroxylamine involves its ability to act as an electrophilic aminating agent. The hydroxylamine group can facilitate the formation of C–N, N–N, O–N, and S–N bonds through various reactions . This reactivity is due to the presence of good leaving groups on the oxygen atom, which allows for efficient bond formation without the need for expensive metal catalysts.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dinitrophenylhydroxylamine (DPH)
- O-(Diphenylphosphinyl)hydroxylamine (DPPH)
- Hydroxylamine-O-sulfonic acid (HOSA)
Uniqueness
O-(2-(4-Bromo-3-fluorophenoxy)ethyl)hydroxylamine is unique due to its specific substitution pattern with bromine and fluorine atoms, which can impart distinct reactivity and properties compared to other hydroxylamine derivatives . This makes it a valuable compound for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C8H9BrFNO2 |
|---|---|
Poids moléculaire |
250.06 g/mol |
Nom IUPAC |
O-[2-(4-bromo-3-fluorophenoxy)ethyl]hydroxylamine |
InChI |
InChI=1S/C8H9BrFNO2/c9-7-2-1-6(5-8(7)10)12-3-4-13-11/h1-2,5H,3-4,11H2 |
Clé InChI |
BVUXXGCWFMVUMZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1OCCON)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1S,5S,7R,8R,9R,11R,13R,14R)-15-[4-[4-(3-aminophenyl)triazol-1-yl]butyl]-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5-fluoro-9-methoxy-1,5,7,9,11,13-hexamethyl-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B14768369.png)


![N-methyl-2-[[6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14768386.png)


![(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]-2,3,5,6-tetradeuteriobenzoyl]amino]pentanedioic acid](/img/structure/B14768401.png)
![2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide](/img/structure/B14768402.png)


![(4aS,7aS)-1,2,3,4,4a,5,6,7a-octahydrocyclopenta[c]pyridin-7-one](/img/structure/B14768416.png)

